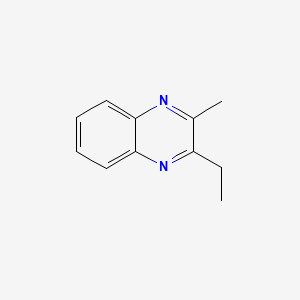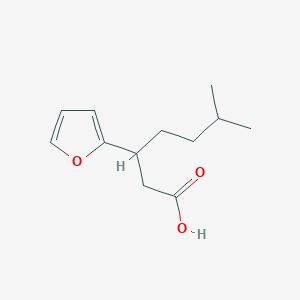
3-(Furan-2-yl)-6-methylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Furan-2-yl)-6-methylheptanoic acid” seems to be a complex organic molecule that likely contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various applications in the chemical industry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing furan derivatives. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, furan derivatives in general can undergo a variety of chemical reactions. For instance, they can participate in Friedel–Crafts reactions, and their reactivity can be influenced by factors such as electrophilic activation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Furan derivatives can have diverse properties depending on their functional groups .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Deuterium-Labelled Compounds : Research has been conducted on synthesizing deuterium-labelled compounds related to furan-2-yl structures, including the synthesis of 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine-d4 from 6-(furan-2-yl)-nicotinonitrile (Ismail & Boykin, 2004).
- Natural Furan-Cyclized Diarylheptanoids Synthesis : Studies have focused on synthesizing natural diarylheptanoids, starting from 2-furaldehyde, for potential biological applications (Secinti & SeÇen, 2015).
Pharmacological Properties
- Antinociceptive Properties : Research into the pharmacological properties of furan derivatives has shown strong antinociceptive properties in mice, suggesting potential therapeutic uses for pain management (Siwek et al., 2008).
Chemical Reactions and Properties
- Methylation of Furan Ring in F-Acids : Investigations into the methylation of the furan ring in F-acids have been conducted, which are relevant for understanding the chemical behavior of furan derivatives in biological systems (Scheinkönig et al., 1995).
Antimicrobial Activity
- Antimicrobial Activity of Furan Derivatives : Studies have shown that certain furan derivatives possess good antimicrobial activity against yeast-like fungi and bacteria, indicating their potential use in developing new antimicrobial agents (Kalyaev et al., 2022).
Applications in Solar Cells
- Dye-Sensitized Solar Cells : Furan derivatives have been studied for their application in dye-sensitized solar cells, focusing on their electrical and optical properties to enhance solar cell efficiency (Zhang et al., 2018).
Formation in Food Processing
- Formation in Maillard-Type Reactions : Research has explored the formation of furan and methylfuran by Maillard-type reactions in model systems and food, which is essential for understanding the impact of cooking and processing on food chemistry (Limacher et al., 2008).
Antiprotozoal Activity
- Antiprotozoal Activity : The antiprotozoal activity of furan derivatives has been evaluated, showing promising results against pathogens like Trypanosoma and Plasmodium, indicating potential for developing new antiprotozoal drugs (Ismail et al., 2003).
Safety and Hazards
While specific safety and hazard information for “3-(Furan-2-yl)-6-methylheptanoic acid” was not found, it’s important to handle all chemicals with appropriate safety precautions. For example, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .
Direcciones Futuras
The future directions for research and development involving “3-(Furan-2-yl)-6-methylheptanoic acid” would depend on its specific applications and properties. In general, furan derivatives are considered important platform chemicals with potential for various applications in the synthesis of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
Mecanismo De Acción
Target of Action
It’s worth noting that furan derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of 3-(Furan-2-yl)-6-methylheptanoic acid involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
It’s known that furan derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
For instance, 3-(Furan-2-yl)propanoic acid has a solubility of 6.61 mg/ml , which could suggest a good bioavailability.
Result of Action
The results of the action of this compound are primarily antimicrobial. The compound, at a concentration of 64 µg/mL, demonstrates good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the reaction conditions, such as the presence of a Brønsted superacid TfOH, can affect the hydroarylation of the carbon–carbon double bond . .
Propiedades
IUPAC Name |
3-(furan-2-yl)-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLOINPWUACIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CC(=O)O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)
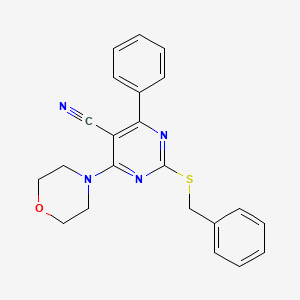
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)
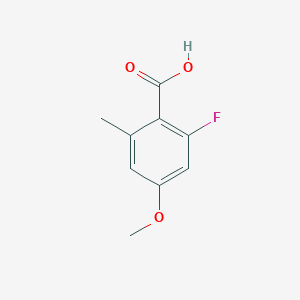
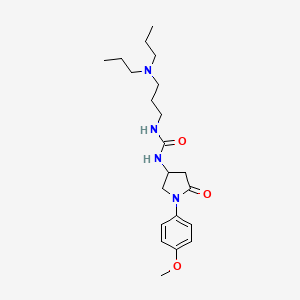
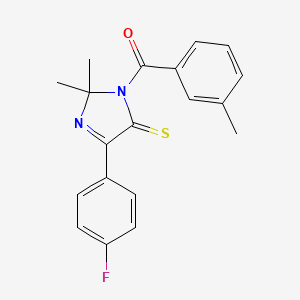
![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
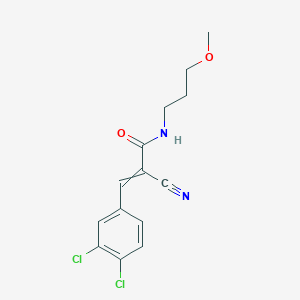
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)
